molecular formula C12H19NO2 B13252639 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline

3-[(Butan-2-yloxy)methyl]-4-methoxyaniline

Cat. No.: B13252639
M. Wt: 209.28 g/mol
InChI Key: FDJSEFSRKMSLAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(Butan-2-yloxy)methyl]-4-methoxyaniline is an aromatic amine derivative characterized by a methoxy (-OCH₃) group at the para position of the aniline ring and a butan-2-yloxymethyl substituent (-CH₂-O-(CH₂)CHCH₃) at the meta position. The compound’s structure combines electron-donating groups (methoxy and alkoxy), which influence its electronic properties, solubility, and reactivity. Its synthesis likely involves alkylation or etherification reactions, similar to related 4-methoxyaniline derivatives .

Properties

Molecular Formula

C12H19NO2

Molecular Weight

209.28 g/mol

IUPAC Name

3-(butan-2-yloxymethyl)-4-methoxyaniline

InChI

InChI=1S/C12H19NO2/c1-4-9(2)15-8-10-7-11(13)5-6-12(10)14-3/h5-7,9H,4,8,13H2,1-3H3

InChI Key

FDJSEFSRKMSLAX-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OCC1=C(C=CC(=C1)N)OC

Origin of Product

United States

Mechanism of Action

The mechanism of action of 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s amine and ether groups play a crucial role in its binding affinity and activity . The pathways involved may include enzymatic transformations or receptor-mediated signaling processes .

Comparison with Similar Compounds

Ethyl 4-((4-methoxyphenyl)amino)-2-methylene-4-(pyridin-3-yl)butanoate (4o)

  • Structure : Shares the 4-methoxyaniline core but incorporates a pyridinyl group and an ester functionality.
  • Synthesis: Prepared via a THF-mediated coupling of 4-methoxyaniline with a pyridinyl-substituted butanoic acid, followed by hydrogenation .
  • Key Differences : The ester group and pyridine ring in 4o enhance polarity compared to the purely alkoxy-substituted target compound. This likely increases solubility in polar solvents but reduces lipid membrane permeability.

3-(Butan-2-yloxy)-2-methyl-3-oxopropanoic Acid

  • Structure : Features the same butan-2-yloxy group but attached to a β-ketocarboxylic acid chain.
  • Reactivity : The β-keto group facilitates decarboxylation or nucleophilic attacks, unlike the stable aniline core of the target compound. This makes it more reactive in acidic or basic conditions .

Functional Group Positioning: Meta vs. Para Substitution

Methyl 3-[[4-(4-bromo-2-formylphenoxy)-6-(4-methoxyphenoxy)-1,3,5-triazin-2-yl]amino]benzoate (5l)

  • Structure : Contains a triazine ring with methoxy and bromo substituents.
  • Applications : Triazine derivatives are widely used as herbicides or fluorescent probes. The electron-withdrawing triazine ring in 5l contrasts with the electron-rich aniline system of the target compound, leading to divergent reactivity (e.g., susceptibility to nucleophilic aromatic substitution) .

Alkoxy Chain Length and Branching

3-((((2R,3R,4R,5R)-2-((bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-... (9)

  • Structure: A highly complex nucleotide analog with a tert-butyldimethylsilyl (TBDMS) protecting group and a thioether-linked isoprenoid chain.
  • Key Contrasts : The TBDMS group in compound 9 enhances steric hindrance and stability against hydrolysis, unlike the simpler butan-2-yloxy group in the target compound. This difference is critical in oligonucleotide synthesis, where protecting group strategies dictate reaction pathways .

Biological Activity

3-[(Butan-2-yloxy)methyl]-4-methoxyaniline is an organic compound with a unique structure that includes a methoxy group and a butan-2-yloxy substituent attached to an aniline backbone. This compound has garnered attention in medicinal chemistry and organic synthesis due to its potential biological activities, particularly in enzyme interactions and metabolic pathways.

Chemical Structure and Properties

The molecular formula of 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline is C_{12}H_{17}NO_2, with a molecular weight of approximately 209.28 g/mol. The structural features include:

  • Methoxy Group : Located at the para position relative to the amine.
  • Butan-2-yloxy Group : Positioned ortho to the amine, influencing the compound's reactivity and biological activity.

Enzyme Interactions

Research indicates that 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline interacts with various biological targets, particularly enzymes. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Studies have shown that this compound can modulate enzyme activity, which may lead to significant biological outcomes.

Antiproliferative Activity

The compound has been evaluated for its antiproliferative effects against several cancer cell lines. While specific IC50 values for 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline are not extensively documented, related compounds with similar structures have demonstrated promising antiproliferative activity in vitro. For instance, derivatives of methoxy-substituted anilines have shown IC50 values in the low micromolar range against various cancer cells .

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique properties of 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline:

Compound NameStructural FeaturesUnique Properties
4-[(Butan-2-yloxy)methyl]-3-methoxyanilineSimilar but with different functional group positionsDifferent reactivity due to positional isomerism
4-[(Butan-2-yloxy)methyl]-3-ethoxyanilineEthoxy instead of methoxy groupVariation in chemical behavior and applications
3-(Butylmethoxy)-4-methoxyanilineButyl group instead of butan-2-yloxyAltered hydrophobicity and solubility characteristics

This table illustrates how variations in substituents can affect the biological activity and chemical reactivity of related compounds.

Case Studies

Several studies have investigated the biological effects of methoxy-substituted anilines, drawing parallels to 3-[(Butan-2-yloxy)methyl]-4-methoxyaniline:

  • Antioxidative Activity : Research on related compounds has shown significant antioxidative properties, suggesting potential protective effects against oxidative stress in cellular models .
  • Antibacterial Activity : Some derivatives have exhibited selective antibacterial activity against Gram-positive bacteria, indicating that modifications in structure can lead to enhanced biological efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.